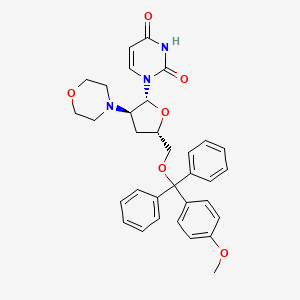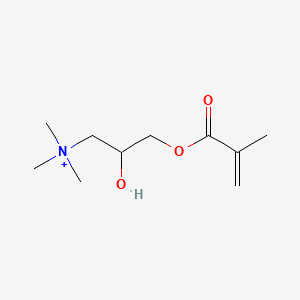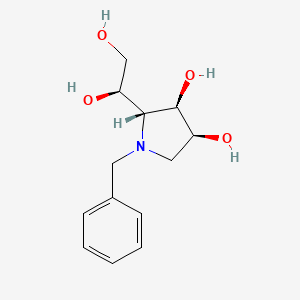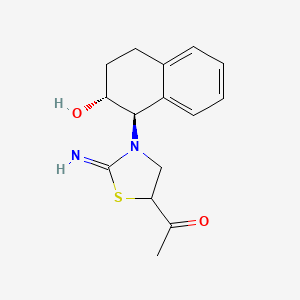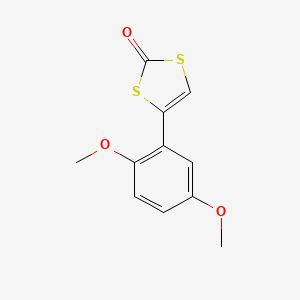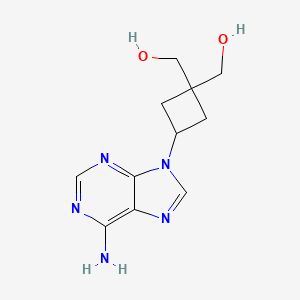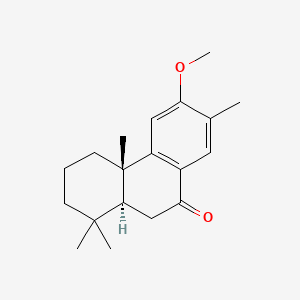
O-Methylnimbiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Methylnimbiol is a chemical compound with the molecular formula C19H26O2 and a molecular weight of 286.4085 It is a racemic mixture, meaning it contains equal amounts of left- and right-handed enantiomers
Vorbereitungsmethoden
The synthesis of O-Methylnimbiol involves several steps, typically starting with the preparation of organolithium or organomagnesium species . These highly reactive intermediates are then used in controlled reactions to form the desired compound. Industrial production methods often employ flow microreactors to ensure precise control over reaction conditions and to handle the exothermic nature of these reactions .
Analyse Chemischer Reaktionen
O-Methylnimbiol undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation reactions can be performed using reagents like bromine or chlorine under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
O-Methylnimbiol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have shown its potential in modulating biological pathways, making it a candidate for drug development.
Medicine: Its unique properties are being explored for therapeutic applications, particularly in the treatment of certain diseases.
Industry: This compound is used in the production of various industrial chemicals and materials .
Wirkmechanismus
The mechanism of action of O-Methylnimbiol involves its interaction with specific molecular targets. It binds to receptors or enzymes, altering their activity and triggering downstream signaling pathways. This can lead to various biological effects, depending on the specific target and context .
Vergleich Mit ähnlichen Verbindungen
O-Methylnimbiol can be compared to other similar compounds, such as strobilurins and mucidins. These compounds share structural similarities but differ in their specific chemical properties and biological activities. For example, strobilurins are known for their potent antifungal properties, while this compound has broader applications in both biological and industrial contexts .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and wide range of applications make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
123123-15-9 |
|---|---|
Molekularformel |
C19H26O2 |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
(4aS,10aS)-6-methoxy-1,1,4a,7-tetramethyl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one |
InChI |
InChI=1S/C19H26O2/c1-12-9-13-14(10-16(12)21-5)19(4)8-6-7-18(2,3)17(19)11-15(13)20/h9-10,17H,6-8,11H2,1-5H3/t17-,19+/m0/s1 |
InChI-Schlüssel |
LLSHPJSGKGCJSJ-PKOBYXMFSA-N |
Isomerische SMILES |
CC1=CC2=C(C=C1OC)[C@]3(CCCC([C@@H]3CC2=O)(C)C)C |
Kanonische SMILES |
CC1=CC2=C(C=C1OC)C3(CCCC(C3CC2=O)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Thieno[3,2-d][1,3]thiazol-2-ylbenzamide](/img/structure/B12794785.png)
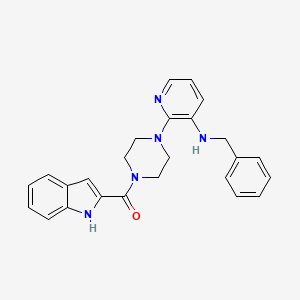
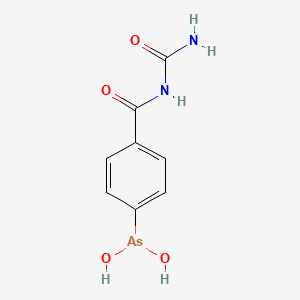
![N-[3-(4-nitrophenoxy)propyl]acetamide](/img/structure/B12794804.png)

